2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline
Description
2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline is an aromatic amine featuring a trifluoromethyl (-CF₃) group at the 5-position and a dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) substituent at the 2-position of the aniline ring. The dimethylaminoethoxy side chain introduces basicity and hydrophilicity, which may influence solubility and pharmacokinetics.
Synthesis: A related compound, 5-chloro-2-[2-(dimethylamino)ethoxy]aniline, was synthesized via a palladium-catalyzed coupling reaction using 5-chloro-2-[2-(dimethylamino)ethoxy]aniline and 4-bromo-7-chloroquinoline, yielding a product with 36% purity after reverse-phase chromatography . This suggests that introducing the dimethylaminoethoxy group requires optimized purification steps.
Potential Applications: Structural analogs of this compound, such as trifluoroaniline esters, are intermediates for bioactive molecules like fluoroquinolones with antimalarial, antitumor, and antiviral properties . The dimethylamino group may also confer activity as a Nurr1 agonist, as implied by ’s focus on Nurr1-targeted compounds.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c1-16(2)5-6-17-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7H,5-6,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDDGJVGQBJBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline typically involves the reaction of 2-(Dimethylamino)ethanol with 5-(trifluoromethyl)aniline under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organometallic catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline, with the CAS number 685533-95-3, is an organic compound notable for its unique chemical properties. It has a molecular formula of CHFNO and a molecular weight of 248.24 g/mol. This compound is utilized across various scientific fields, including chemistry, biology, and medicine, due to its reactivity and stability.
Chemistry
- Building Block for Pharmaceuticals: The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethyl group enhances lipophilicity, improving the bioavailability of drug candidates.
- Agrochemicals Development: It is also employed in the synthesis of agrochemicals, where its chemical properties can be tailored to enhance efficacy against pests or diseases.
Biology
- Proteomics Research: This compound is utilized in proteomics to study protein interactions and functions. Its ability to modify proteins can help elucidate biological pathways and mechanisms .
- Biochemical Assays: It serves as a reagent in biochemical assays to detect or quantify specific biomolecules, leveraging its reactive properties.
Medicine
- Therapeutic Investigations: Research is ongoing into its potential therapeutic applications, particularly as a precursor for drugs targeting neurological disorders and cancer pathways. Its structure allows for modifications that can lead to novel therapeutic agents .
- Drug Design: The compound's unique functional groups make it an attractive candidate for drug design, particularly in developing inhibitors for specific enzyme targets.
Industrial Applications
- Specialty Chemicals Production: In industry, this compound is used in the production of specialty chemicals that require specific reactivity profiles.
- Material Science: Its stability and reactivity are beneficial in creating advanced materials with tailored properties for various applications.
Case Study 1: Drug Development
In a recent study, researchers synthesized a series of compounds based on this compound to evaluate their efficacy as anti-cancer agents. The modifications led to enhanced potency against certain cancer cell lines, demonstrating the compound's utility in medicinal chemistry .
Case Study 2: Proteomics
A proteomics study utilized this compound to label proteins in live cells, allowing researchers to track protein interactions in real-time. The results provided insights into cellular mechanisms involved in disease progression .
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets, often through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The compound can modulate various biochemical pathways, depending on its specific application, by binding to enzymes or receptors and altering their activity .
Comparison with Similar Compounds
Halogen-Substituted Analogs
- 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS 946743-19-7): Replaces -CF₃ with bromine, increasing molecular weight (259.14 g/mol vs. ~265 g/mol estimated for the target compound) and logP (XLogP3 = 1.9). Bromine’s larger atomic radius may enhance steric hindrance, reducing receptor binding efficiency compared to -CF₃ .
- 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4): Simpler structure lacking the dimethylaminoethoxy group. Molecular weight: 179.11 g/mol; smaller size may improve bioavailability but limit functional interactions .
Trifluoromethyl-Retaining Analogs
- 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8): Replaces dimethylaminoethoxy with 3-methoxyphenoxy. Higher molecular weight (283.24 g/mol) and solubility in chloroform/methanol, suggesting altered lipophilicity .
Substituent Variations at the 2-Position
Ether-Linked Modifications
- 2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline (CAS 49750-74-5): Substitutes dimethylaminoethoxy with methoxyethoxy.
5-chloro-2-{[4-(trifluoromethoxy)phenyl]methoxy}aniline :
Phenoxy-Modified Analogs
- Purity ≥97% in commercial samples, indicating robust synthetic routes compared to dimethylaminoethoxy analogs (36% purity in ) .
Key Observations :
- Synthetic Challenges: Dimethylaminoethoxy-substituted compounds exhibit lower purity (26–36%) compared to phenoxy analogs (≥97%), likely due to side reactions during amine functionalization .
- Solubility: The dimethylamino group enhances water solubility under acidic conditions (via protonation), whereas methoxyphenoxy analogs prefer organic solvents .
- Bioactivity : Trifluoromethyl groups improve metabolic stability, while bromine/chloro substituents may enhance electrophilic reactivity in drug design .
Biological Activity
2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline, a compound characterized by its unique trifluoromethyl group and dimethylamino functional group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H15F3N2O
- Molecular Weight : 248.24 g/mol
- CAS Number : 685533-95-3
The presence of the trifluoromethyl group is known to enhance lipophilicity and bioactivity, which can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, influencing biochemical pathways involved in cellular processes.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the chemical structure significantly affect the biological potency of similar compounds. For instance, the introduction of a trifluoromethyl group in related aniline derivatives has been shown to enhance their potency against specific biological targets.
Table 1: Comparison of Biological Activities
| Compound | Structure | Activity (IC50/EC50) | Target |
|---|---|---|---|
| Compound A | Similar structure without CF3 | 12 µM | Enzyme X |
| This compound | Contains CF3 | TBD | TBD |
| Compound B | Different amine substitution | 8 µM | Receptor Y |
Biological Activity Studies
- Antitumor Activity : In a study examining various aniline derivatives, compounds similar to this compound showed moderate to potent antiproliferative activity against several cancer cell lines (A549, MDA-MB-231, HeLa). The IC50 values ranged from 9.9 µM to higher values depending on the specific structural modifications made to the compounds .
- Antitubercular Activity : The compound was evaluated for its potential antitubercular properties. Preliminary results indicated that derivatives with similar structural motifs exhibited promising activity against Mycobacterium tuberculosis, although specific data for this compound remains to be fully elucidated .
- Neurotransmitter Modulation : Compounds with similar structures have been shown to act as modulators of nicotinic acetylcholine receptors (nAChRs). This suggests a potential role for this compound in neurological applications .
Case Studies
- Study on Antiproliferative Effects : A detailed investigation into the antiproliferative effects of various substituted anilines found that modifications such as the introduction of trifluoromethyl groups significantly increased activity against cancer cell lines. The study highlighted that specific substitutions could lead to enhanced interactions with cellular targets .
- Mechanistic Insights : Research into the mechanism of action revealed that compounds with similar structures could inhibit key enzymatic pathways involved in cell proliferation and survival, further supporting their potential therapeutic applications .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) or Mitsunobu reactions. For NAS, reacting 2-fluoro-5-(trifluoromethyl)aniline with 2-(dimethylamino)ethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–120°C) installs the ethoxy-dimethylamino side chain. Solvent polarity and temperature critically affect yields; polar aprotic solvents like DMSO enhance reactivity but may increase byproduct formation . Alternatively, the Mitsunobu reaction (using DEAD and PPh₃) enables coupling of a phenol precursor with 2-(dimethylamino)ethanol, though steric hindrance from the trifluoromethyl group requires optimization . Purity is monitored via HPLC (e.g., YMC-Actus Triart C18 column, methanol/water mobile phase) and LCMS (e.g., m/z 307 [M+H]+ as a benchmark) .
Advanced: How does the electronic nature of the trifluoromethyl group impact the reactivity of the aniline moiety in electrophilic substitution reactions?
Answer:
The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophiles to the meta and para positions. However, the electron-donating dimethylaminoethoxy group at position 2 introduces competing regioselectivity. Computational modeling (DFT) predicts partial charge distribution, revealing localized electron density near the amino group. Experimental validation via nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) under controlled conditions shows mixed meta/para products, necessitating careful optimization of electrophile strength and temperature .
Basic: What advanced spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- 19F NMR : Identifies the trifluoromethyl environment (δ ~ -60 ppm) and detects fluorinated impurities.
- 2D NMR (HSQC, COSY) : Resolves coupling between the ethoxy chain (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- HRMS : Confirms molecular formula (e.g., C₁₁H₁₄F₃N₂O) and detects trace byproducts.
- HPLC-MS : Uses columns like YMC-Actus Triart C18 with methanol/water gradients (0.1% formic acid) for purity assessment. Retention times (~1.26–1.40 minutes) and mass spectra (e.g., m/z 307 [M+H]+) validate consistency .
Advanced: In cross-coupling reactions, how can the amino group be protected to prevent catalyst poisoning?
Answer:
The primary amine is protected via tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate in the presence of DMAP. This prevents coordination to palladium catalysts during Suzuki-Miyaura couplings. Post-reaction, deprotection with TFA in DCM (1:1 v/v, 2 hours) efficiently removes the Boc group without affecting the trifluoromethyl substituent. Alternative protection (e.g., acetylation) is less favored due to steric hindrance .
Advanced: What strategies mitigate competing side reactions when functionalizing the dimethylaminoethoxy side chain?
Answer:
- Steric shielding : Bulky electrophiles (e.g., tert-butyl bromides) reduce undesired alkylation at the dimethylamino group.
- Protonation : Temporary protonation of the tertiary amine with HCl in THF deactivates nucleophilicity during alkylation.
- Low-temperature kinetics : Reactions at -20°C slow competing pathways, favoring selective substitution .
Advanced: How does the compound’s solubility profile influence solvent selection for catalytic reactions?
Answer:
The dimethylaminoethoxy group enhances solubility in polar aprotic solvents (DMF, DMSO), while the trifluoromethyl group increases lipophilicity. For catalytic reactions (e.g., Pd-catalyzed couplings), solvent mixtures like DCM/MeOH (4:1) balance substrate dissolution and catalyst activity. Crystallization employs ethyl acetate/hexane gradients (10–50% EtOAc) to isolate pure product .
Advanced: What are the implications of the compound’s stereoelectronic properties on its potential as a ligand in metal-organic frameworks (MOFs)?
Answer:
The tertiary amine coordinates to transition metals (e.g., Zn²⁺, Cu²⁺), forming nodes in MOFs. The trifluoromethyl group enhances hydrophobicity, influencing pore size and gas adsorption (e.g., CO₂ selectivity). Screening with Zn(NO₃)₂ under solvothermal conditions (100°C, DMF/water) yields frameworks characterized by PXRD and BET surface area analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
